(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRMZFPXIBYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine generally follows these key steps:
- Construction of the pyrazole core substituted at the 1- and 3-positions.
- Introduction of the pyridin-3-yl substituent at the 3-position of the pyrazole ring.
- Installation of the methanamine (-CH2NH2) group at the 4-position of the pyrazole ring.
- Methylation at the N-1 position of the pyrazole ring.
These steps can be achieved through convergent synthesis involving aldehyde intermediates, amine coupling, and reductive amination reactions.
Key Preparation Methods
Reductive Amination Approach
A widely employed method for preparing heterocyclic methanamine derivatives involves reductive amination between an aldehyde intermediate and a primary amine, followed by reduction of the intermediate imine to the amine.
Step 1: Synthesis of the Aldehyde Intermediate
The aldehyde corresponding to the pyrazol-4-yl position is prepared by functionalizing the pyrazole ring, often through oxidation or formylation reactions.
Step 2: Condensation with Methylamine
The aldehyde is reacted with methylamine or a methylamine derivative to form an imine intermediate.
Step 3: Reduction of Imine to Methanamine
The imine intermediate is reduced in situ using a reducing agent such as sodium borohydride, potassium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride to yield the methanamine product.
This reaction can be performed in a one-pot process, where the imine formation and reduction occur sequentially in the same reaction vessel without isolation of intermediates, increasing efficiency and yield.
The use of protic solvents (e.g., methanol) or mixed solvents facilitates the reduction step.
The presence of a base such as a tertiary amine is often required to neutralize any acid generated during the reaction.
This method is supported by patent literature describing similar pyridinyl-methylamine derivatives and their preparation via reductive amination protocols.
Substitution on Pyridine and Pyrazole Rings
The pyridin-3-yl substituent can be introduced by cross-coupling reactions such as Suzuki or Stille coupling, where a halogenated pyrazole intermediate reacts with a pyridin-3-yl boronic acid or stannane.
Alternatively, direct substitution reactions on preformed pyrazole rings with pyridine derivatives are possible under appropriate conditions.
Methylation at the N-1 position of the pyrazole ring can be achieved by alkylation using methyl iodide or methyl sulfate under basic conditions.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aldehyde formation | Varies: oxidation, formylation agents (e.g., Vilsmeier-Haack reagent) | Requires selective functionalization at pyrazole C-4 |
| Imine formation | Methylamine, methanol or other polar solvents | Equimolar or slight excess methylamine |
| Imine reduction | Sodium borohydride, sodium cyanoborohydride, or potassium borohydride | Typically at 0-25°C, protic solvents preferred |
| Pyridin-3-yl introduction | Suzuki coupling (Pd catalyst, base, pyridin-3-yl boronic acid) | Requires halogenated pyrazole intermediate |
| N-1 Methylation | Methyl iodide or methyl sulfate, base (e.g., K2CO3) | Performed after ring construction and substitution |
Purification and Characterization
The final product is purified by crystallization, liquid chromatography, or extraction techniques.
Characterization includes NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Research Findings and Optimization
Studies on similar pyrazolyl-pyridinyl compounds show that reductive amination is a robust and high-yielding method for installing methanamine groups with minimal side reactions.
The use of sodium cyanoborohydride is preferred for its selectivity and mildness, preventing over-reduction or ring modifications.
One-pot procedures reduce reaction time and handling, improving overall synthetic efficiency.
Modifications on the pyridine ring and pyrazole core affect the reactivity and selectivity of the coupling and methylation steps, necessitating optimization of catalyst loading, temperature, and solvent choices.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Aldehyde + methylamine → imine → reduction | High yield, mild conditions | Requires aldehyde intermediate |
| Cross-Coupling | Halopyrazole + pyridin-3-yl boronic acid | Versatile, allows substitution | Requires Pd catalyst, sensitive to conditions |
| N-1 Methylation | Alkylation with methyl iodide | Simple, direct | May require protection of other amines |
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine as an anticancer agent. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating promising cytotoxic effects.
Case Study:
A study published in European Journal of Medicinal Chemistry showed that derivatives of pyrazole compounds exhibited significant activity against various cancer cell lines. The introduction of the pyridine group enhances the molecule's interaction with biological targets, potentially leading to improved therapeutic efficacy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against a range of bacterial strains.
Case Study:
In a study focusing on novel pyrazole derivatives, this compound was found to possess notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole ring could enhance antimicrobial potency .
Agrochemical Development
The structural features of this compound make it a candidate for development into agrochemicals, particularly fungicides and herbicides.
Case Study:
Research has shown that compounds containing pyrazole and pyridine motifs can effectively control plant fungal diseases. For instance, derivatives of this compound have been tested for their efficacy against Fusarium species, which are notorious for causing crop diseases .
Pesticide Formulation
The compound's ability to interact with biological systems positions it well for formulation into pesticides. Its effectiveness in disrupting pest physiology is currently under investigation.
Data Table: Efficacy of Pyrazole Derivatives as Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphis gossypii | 85 | |
| Compound B | Spodoptera frugiperda | 78 | |
| This compound | Fusarium oxysporum | 90 |
Metal Complexation
This compound has been studied for its ability to form stable complexes with transition metals. This property is crucial for applications in catalysis and materials science.
Case Study:
A recent investigation into the coordination behavior of this compound with palladium and platinum revealed its potential as a ligand in catalysis, enhancing reaction rates in cross-coupling reactions .
Data Table: Stability Constants of Metal Complexes
Mechanism of Action
The mechanism of action of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Features of (1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-4-yl)Methanamine and Analogs
Key Findings from Comparative Analysis
Pyridine Substituent Position: The target compound’s pyridin-3-yl group places the nitrogen atom in a position that may favor hydrogen bonding with enzyme active sites, as seen in acetylcholinesterase inhibition .
Amine Group Modifications :
- Methylation of the primary amine (e.g., N-methyl derivative in ) increases lipophilicity, which could enhance membrane permeability but reduce hydrogen-bonding capacity . This modification is critical in optimizing pharmacokinetic properties.
Trifluoromethyl Substitutions :
- The trifluoromethylpyridinyl analog () exhibits a higher molecular weight (256.23 g/mol) and predicted pKa of 8.86, suggesting increased metabolic stability and altered solubility compared to the target compound . The CF3 group’s electronegativity may enhance binding to hydrophobic enzyme pockets.
Aromatic vs. Heteroaromatic Groups: Replacing pyridinyl with phenyl () eliminates the nitrogen’s hydrogen-bonding capability, shifting bioactivity toward non-polar interactions. This is observed in phenyl-substituted analogs, which may prioritize aromatic stacking over directed binding .
Biological Activity
(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 188.23 g/mol. The compound features a pyrazole ring fused with a pyridine moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit notable anticancer activities. Specifically, this compound has shown efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | Induction of apoptosis |
| Colorectal Cancer | HCT116 | Cell cycle arrest |
| Prostate Cancer | LNCaP | Reduced migration |
Studies indicate that the compound can inhibit the growth of these cancer cells through mechanisms such as apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research has shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo. For example, analogs have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac:
| Compound | IC50 (μg/mL) |
|---|---|
| (1-Methyl-3-(pyridin-3-yl)... | 60.56 |
| Diclofenac | 54.65 |
This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptosis : It can promote apoptotic pathways in malignant cells, leading to programmed cell death.
- Anti-inflammatory Pathways : It may interfere with pro-inflammatory cytokine production and signaling pathways.
Case Study 1: Anticancer Efficacy
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours .
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound reduced paw edema significantly compared to controls, indicating its potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted propenones with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) under acidic conditions, as demonstrated in pyrazole-based heterocycle syntheses . Mannich reactions involving diaza-crown ethers or substituted phenols may also be employed to introduce functional groups at specific positions . For multi-step protocols, intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl derivatives are synthesized first, followed by reductive amination or nucleophilic substitution to attach the methanamine moiety .
Q. How should researchers handle this compound to ensure laboratory safety?
- Methodological Answer : Use NIOSH-approved respiratory protection (e.g., OV/AG/P99 or ABEK-P2 filters) to minimize inhalation of aerosols, and wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use . Implement local exhaust ventilation to control dust formation, and avoid skin/eye contact by using face shields and safety goggles compliant with EN 166 or ANSI standards . Store in sealed containers away from incompatible materials, though specific incompatibilities are not yet documented .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity . Single-crystal X-ray diffraction provides definitive stereochemical validation . Elemental analysis ensures stoichiometric accuracy, while thermogravimetric analysis (TGA) assesses thermal stability, though decomposition thresholds for this compound remain unstudied .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Reaction optimization requires screening temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loadings (e.g., p-toluenesulfonic acid for cyclization) . Design of Experiments (DoE) can identify critical factors: for example, excess hydrazine (1.2–1.5 eq) improves pyrazole ring closure, while pH control (4–6) minimizes byproducts during amination . Kinetic studies via in-situ FTIR or HPLC monitoring can pinpoint rate-limiting steps .
Q. How should contradictions in pharmacological activity data across different studies be addressed?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticonvulsant vs. analgesic efficacy) may arise from assay-specific variables (e.g., maximal electroshock vs. pentylenetetrazol-induced seizure models) . Validate findings using orthogonal in vitro assays (e.g., receptor binding) and in vivo pharmacokinetic profiling to assess metabolic stability . Structure-activity relationship (SAR) studies comparing analogs (e.g., pyridinyl vs. phenyl substitutions) can isolate pharmacophoric motifs responsible for observed effects .
Q. What computational approaches predict the compound’s reactivity and target interactions?
- Methodological Answer : Density functional theory (DFT) calculations model electron density distributions to predict regioselectivity in substitution reactions (e.g., at the pyrazole C-4 position) . Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like GABA receptors or cyclooxygenase isoforms, leveraging crystallographic data from homologous ligands . Retrosynthetic planning tools (e.g., Pistachio, Reaxys) propose feasible routes by cross-referencing >10⁶ reactions in curated databases .
Data Contradictions and Gaps
- Stability and Decomposition : While the compound is reported as chemically stable under recommended storage conditions, no data exist on its degradation products or photolytic behavior . Researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify potential breakdown pathways.
- Toxicity Profile : Acute toxicity data are classified but not quantified . Prioritize Ames tests for mutagenicity and in vitro hepatocyte assays to establish preliminary safety thresholds before in vivo studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
